

2,5-Dichlorobenzamide as a Metabolite of Ixazomib: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dichlorobenzamide

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of **2,5-Dichlorobenzamide**, a recognized metabolite of the oral proteasome inhibitor ixazomib. The document details the metabolic pathways of ixazomib, presents quantitative pharmacokinetic data, and outlines the experimental protocols used for metabolite identification and quantification. Visual diagrams of the metabolic cascade and experimental workflows are provided to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Ixazomib (Ninlaro®) is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma, typically in combination with lenalidomide and dexamethasone. [1] It is a reversible inhibitor of the chymotrypsin-like activity of the $\beta 5$ subunit of the 20S proteasome. [2] The biotransformation of ixazomib is extensive, with metabolism being the primary mechanism of clearance. [1][3] This process leads to the formation of multiple metabolites, which are generally considered pharmacologically inactive due to the loss of the critical boronic acid moiety responsible for proteasome inhibition. [2]

Among the various biotransformation products, **2,5-Dichlorobenzamide** has been identified as a metabolite of ixazomib, designated as M4 or M20. [4] This guide focuses on the formation of **2,5-Dichlorobenzamide** within the broader context of ixazomib's metabolism, presenting the available quantitative data and the scientific methodologies employed in its study.

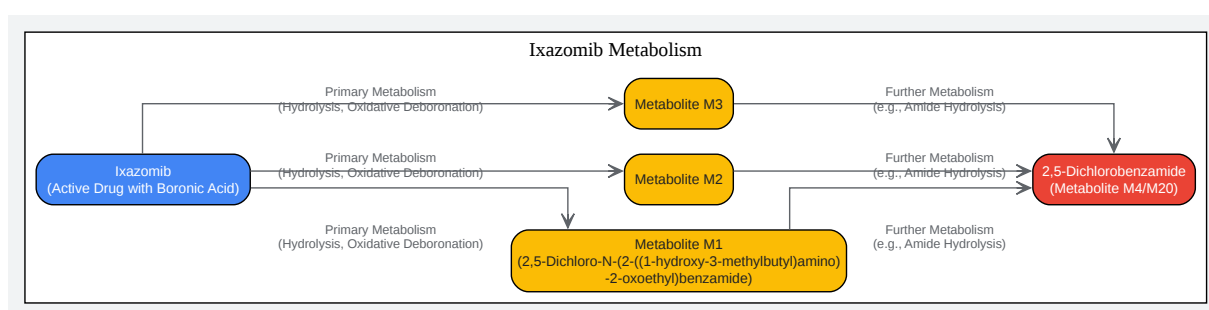
Metabolic Pathways of Ixazomib

The metabolism of ixazomib is complex, involving both cytochrome P450 (CYP) and non-CYP-mediated pathways.[5] At clinically relevant concentrations, non-CYP enzymes and proteins are the predominant contributors to ixazomib clearance.[6] However, at supratherapeutic concentrations, multiple CYP isoforms have been shown to metabolize ixazomib in vitro.[3][7]

The principal biotransformation pathways for ixazomib are hydrolytic metabolism and oxidative deboronation.[2] These pathways result in the cleavage of the molecule and the removal of the boronic acid group, rendering the resulting metabolites inactive as proteasome inhibitors.[2]

A human absorption, distribution, metabolism, and excretion (ADME) study using [^{14}C]-ixazomib identified several circulating metabolites, with M1, M2, and M3 being the most abundant in plasma besides the parent drug.[2] **2,5-Dichlorobenzamide** (M4/M20) is formed through amide hydrolysis, representing a further breakdown product in the metabolic cascade. While it is a confirmed metabolite, it is not among the primary circulating metabolites identified in major quantitative studies.[2][4]

Below is a diagram illustrating the proposed metabolic pathway leading to the formation of major metabolites and **2,5-Dichlorobenzamide**.



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Figure 1: Proposed Metabolic Pathway of Ixazomib.

Quantitative Pharmacokinetic Data

Quantitative analysis of ixazomib and its metabolites has been performed in multiple preclinical and clinical studies. The data provides insights into the absorption, distribution, metabolism, and excretion characteristics of the drug.

Pharmacokinetic Parameters of Ixazomib

The key pharmacokinetic parameters of ixazomib following oral administration are summarized in the table below.

Parameter	Value	Reference(s)
Oral Bioavailability	58%	[1][3]
Tmax (Time to Peak Plasma Conc.)	~1 hour	[1]
Terminal Half-life ($t_{1/2}$)	9.5 days	[3][7]
Volume of Distribution (Vd)	543 L	[5][7]
Systemic Clearance (CL)	1.86 - 1.9 L/h	[1][5]
Plasma Protein Binding	99%	[7]
Excretion	62% in Urine, 22% in Feces	[3][5]

Relative Abundance of Ixazomib and Major Metabolites

A study in patients with advanced solid tumors who received a single oral dose of [^{14}C]-ixazomib characterized the profile of the drug and its metabolites in plasma. The following table shows the relative contribution of ixazomib and its three most abundant metabolites to the total radioactivity (TRA) in plasma.[2] No specific quantitative data for **2,5-Dichlorobenzamide** (M4/M20) from this study is available.

Component	% of Plasma Total Radioactivity (AUC _{0-816 h})	Reference
Ixazomib (Parent Drug)	54.2%	[2]
Metabolite M1	18.9%	[2]
Metabolite M3	10.6%	[2]
Metabolite M2	7.91%	[2]

M1 was identified as 2,5-Dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide.[\[8\]](#)

In Vitro Contribution of CYP Enzymes

While non-CYP pathways are the primary route of metabolism at clinical doses, in vitro studies at supratherapeutic concentrations (10 µM) have estimated the relative contribution of various CYP isoforms.[\[3\]](#)[\[7\]](#)

CYP Isoform	Estimated Relative Contribution	Reference(s)
CYP3A4	42.3%	[6] [7]
CYP1A2	26.1%	[6] [7]
CYP2B6	16.0%	[6] [7]
CYP2C8	6.0%	[6] [7]
CYP2D6	4.8%	[6] [7]
CYP2C19	4.8%	[6] [7]
CYP2C9	< 1%	[6] [7]

Experimental Protocols

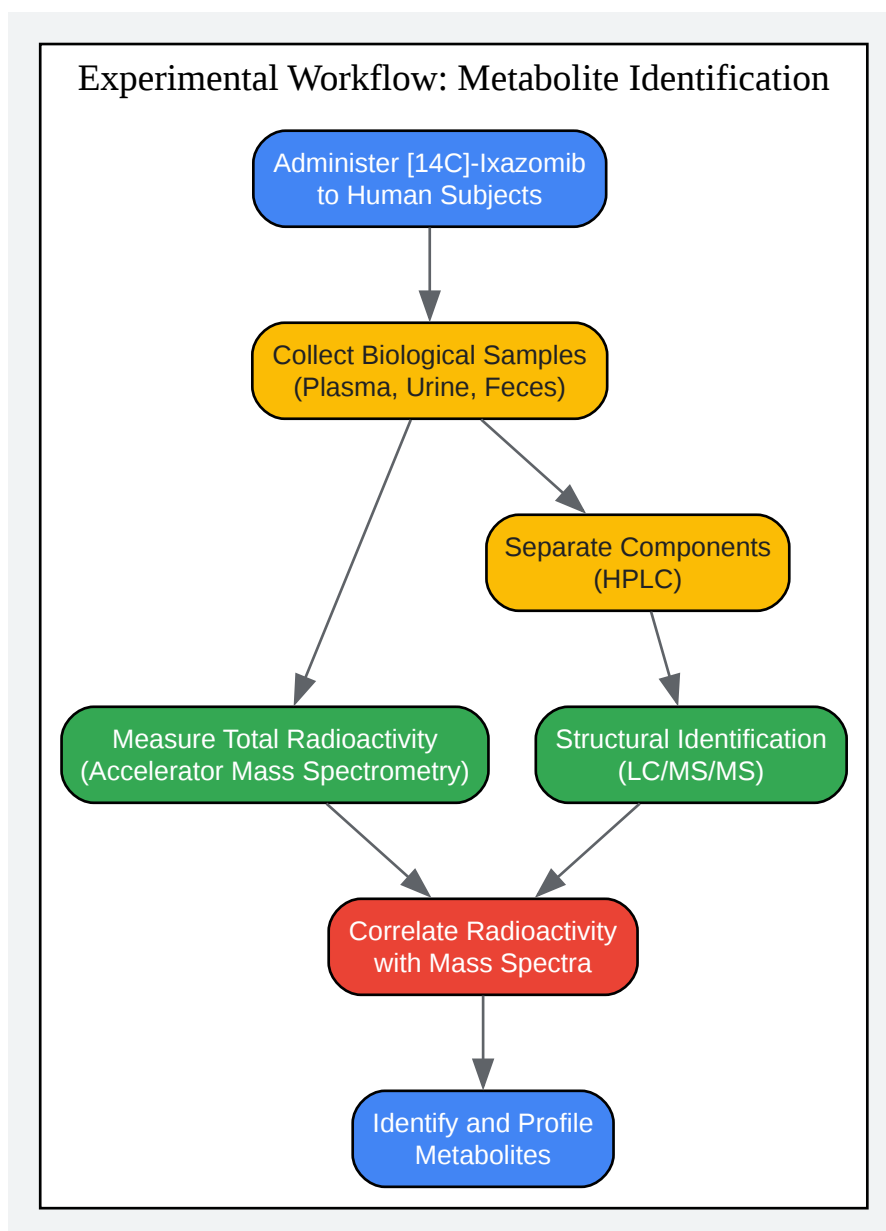
The identification and quantification of ixazomib and its metabolites, including **2,5-Dichlorobenzamide**, rely on advanced analytical techniques. The following sections detail the

methodologies cited in key studies.

Metabolite Profiling and Identification in Humans

A phase I clinical study was conducted to define the biotransformation pathways of ixazomib.[\[2\]](#)

- **Study Design:** Four patients with advanced solid tumors were administered a single 4.1-mg oral dose of [^{14}C]-ixazomib (~500 nCi total radioactivity).[\[2\]](#)
- **Sample Collection:** Plasma, urine, and fecal samples were collected at various time points up to 35 days post-dose.[\[2\]](#)
- **Total Radioactivity Analysis:** Total radioactivity (TRA) in samples was measured using accelerator mass spectrometry (AMS), a highly sensitive technique for quantifying low levels of radiolabels.[\[2\]](#)
- **Metabolite Profiling and Identification:**
 - Samples were subjected to high-performance liquid chromatography (HPLC) for separation of the parent drug and its metabolites.[\[2\]](#)
 - The eluate was analyzed using liquid chromatography/tandem mass spectrometry (LC/MS/MS) to identify the chemical structures of the radiolabeled components.[\[2\]](#)
 - By correlating the radioactivity peaks from AMS with the mass spectral data, metabolites were identified and profiled.[\[2\]](#)



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Figure 2: Workflow for Human Metabolite Identification.

Quantitative Analysis of Ixazomib in Plasma

For pharmacokinetic studies, a validated liquid chromatography/tandem mass spectrometry (LC/MS/MS) assay was used to measure plasma concentrations of ixazomib.

- **Sample Preparation:** Specific sample preparation techniques such as protein precipitation or solid-phase extraction are typically used to remove interfering matrix components from plasma.

- Chromatography:
 - Technique: Reverse-phase gradient liquid chromatography.[1]
 - Column: Fortis Phenyl, 2.1 × 50 mm, 5-μm column.[1]
 - Flow Rate: 0.3 mL/min.[1]
- Mass Spectrometry:
 - Ionization: Positive ion electrospray ionization (ESI+).[1]
 - Detection: Multiple reaction monitoring (MRM) was used for high selectivity and sensitivity. [1]
 - MRM Transitions:
 - Ixazomib: 343.1 → 109.0 m/z.[1]
 - Internal Standard (¹³C₉-ixazomib): 352.1 → 115.0 m/z.[1]
- Quantification:
 - Linearity: The assay demonstrated linearity over a concentration range of 0.5–500 ng/mL. [1]
 - Precision: The coefficient of variation (CV) ranged from 1.7% to 6.1%.[1]
 - Accuracy: The bias was between -4.0% and 2.3%.[1]

Conclusion

2,5-Dichlorobenzamide is a confirmed, de-boronated metabolite of ixazomib, designated M4 or M20. Its formation occurs via the extensive biotransformation of the parent drug, which is primarily cleared through metabolism. While quantitative data for the most abundant circulating metabolites (M1, M2, M3) are available, specific plasma concentrations for **2,5-**

Dichlorobenzamide have not been detailed in major published studies, suggesting it is a minor component of the overall metabolic profile. All identified metabolites of ixazomib,

including **2,5-Dichlorobenzamide**, are considered pharmacologically inactive due to the absence of the boronic acid moiety. The characterization of this and other metabolites has been achieved through robust experimental protocols employing radioisotope labeling and advanced mass spectrometry techniques, which are fundamental to modern drug development and regulatory assessment.

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